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Compound of Interest

Compound Name: 1,4-Diphenylbutane

Cat. No.: B089690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-
diphenylbutane, a molecule of interest in various fields of chemical research. The following

sections present key spectral data obtained through Mass Spectrometry (MS), Nuclear

Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols

are provided for each technique, offering a basis for reproducible research and further

investigation.

Spectroscopic Data Summary
The structural elucidation of 1,4-diphenylbutane is supported by a combination of

spectroscopic techniques. The data presented in the following tables has been compiled from

various sources to provide a comprehensive reference.

Mass Spectrometry Data
Mass spectrometry of 1,4-diphenylbutane confirms its molecular weight and provides insights

into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for 1,4-Diphenylbutane
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Parameter Value

Molecular Formula C₁₆H₁₈

Molecular Weight 210.31 g/mol

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺) m/z 210

Key Fragmentation Peaks m/z 91, 92

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1,4-diphenylbutane.

Table 2: ¹H NMR Spectral Data for 1,4-Diphenylbutane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 m 10H
Aromatic protons

(C₆H₅)

~2.61 t 4H
Benzylic protons (-

CH₂-Ph)

~1.65 m 4H
Methylene protons (-

CH₂-CH₂-)

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 3: ¹³C NMR Spectral Data for 1,4-Diphenylbutane
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Chemical Shift (δ) ppm Assignment

~142.5 Aromatic C (quaternary)

~128.4 Aromatic CH

~128.2 Aromatic CH

~125.7 Aromatic CH

~35.8 Benzylic CH₂

~31.3 Methylene CH₂

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.0)

Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in 1,4-diphenylbutane, primarily

the aromatic and aliphatic C-H bonds.

Table 4: Infrared (IR) Spectroscopy Data for 1,4-Diphenylbutane

Wavenumber (cm⁻¹) Intensity Assignment

~3080-3030 Medium Aromatic C-H stretch

~2930-2850 Strong Aliphatic C-H stretch

~1600, 1495, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~750, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Experimental Protocols
While specific experimental parameters for all the cited data are not exhaustively available in

the referenced literature, the following sections provide detailed, representative methodologies

for the spectroscopic analysis of organic compounds like 1,4-diphenylbutane.
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Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile organic compounds.

Sample Preparation:

A dilute solution of 1,4-diphenylbutane is prepared in a volatile organic solvent such as

dichloromethane or hexane.

The typical concentration is in the range of 10-100 µg/mL.[1]

The sample is filtered to remove any particulate matter before injection.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for the separation of

aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

Injector: Splitless injection is commonly used for trace analysis. The injector temperature is

typically set to 250-280 °C.

Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few

minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation:

Approximately 5-10 mg of 1,4-diphenylbutane is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain it.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

Acquisition Parameters:

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Processing: Fourier transformation, phase correction, and baseline correction are applied.

Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz

¹H instrument).

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

is typically used to simplify the spectrum to singlets for each unique carbon.[3]

Acquisition Parameters:
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Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delays may be needed for quantitative analysis).

Number of Scans: 128 or more scans are often required due to the low natural abundance

of ¹³C.[4]

Processing: Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a

molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is a common and simple method for solid samples. A small amount of solid 1,4-
diphenylbutane is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A benchtop FTIR spectrometer.

Light Source: A mid-IR source (e.g., Globar).

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT)

detector.

Measurement Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

compound like 1,4-diphenylbutane.
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Caption: Workflow for the spectral characterization of 1,4-diphenylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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